An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. As a novel heterocyclic entity, its unambiguous characterization is paramount for ensuring purity, confirming identity, and enabling further research. This document moves beyond a simple recitation of methods, offering a field-expert perspective on the synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide self-validating protocols, and present predictive data to guide researchers in their analytical endeavors. The integration of these orthogonal techniques provides a multidimensional analytical framework, ensuring the highest degree of confidence in the compound's structural and electronic properties.[1]
Introduction to the Analyte
Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[2] The title compound, 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, integrates several key pharmacophores: a fluorinated phenyl ring known to enhance metabolic stability and binding affinity, a biologically active isoxazole scaffold, and a carboxylic acid group that can serve as a key interaction point with biological targets or improve pharmacokinetic properties.
The precise arrangement of these functional groups dictates the molecule's ultimate function. Therefore, rigorous spectroscopic characterization is not merely a procedural step but the foundational basis for all subsequent biological and pharmacological evaluation. It allows scientists to confirm purity, identify unknown compounds, and gain insight into the molecular structure that is essential for pharmaceutical research and development.[3][4] This guide establishes an authoritative workflow for achieving this characterization.
Molecular Structure and Physicochemical Properties
A thorough understanding begins with the molecule's basic architecture and properties.
Figure 1: Molecular Structure of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Formal Charge | 0 |
| Functional Groups | Carboxylic Acid, Fluoro, Aromatic Ring, Isoxazole |
| Predicted logP | ~2.5 - 3.0 |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |
Core Spectroscopic Techniques for Structural Elucidation
The following sections detail the application and expected outcomes of the four primary spectroscopic methods for characterizing the title compound. Each protocol is designed to be self-validating, ensuring data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise covalent structure of an organic molecule in solution.[1][3] It provides detailed information about the chemical environment of individual hydrogen (¹H), carbon (¹³C), and, in this case, fluorine (¹⁹F) nuclei. The choice to perform all three experiments is critical; ¹H NMR reveals proton count and connectivity through coupling, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and specific probe for the fluorinated moiety, which is often in a low-concentration environment.[5]
3.1.1 Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Based on established principles and data from similar isoxazole structures, we can predict the following spectra.[6][7][8]
Table 2: Predicted NMR Data for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ¹H | 10.0 - 13.0 | Broad Singlet | COOH | Acidic proton, subject to hydrogen bonding and exchange.[9] |
| 7.8 - 8.1 | Doublet of Doublets (or Multiplet) | Ar-H (ortho to F) | Protons on the fluorophenyl ring, deshielded by the isoxazole and coupled to both fluorine and adjacent protons. | |
| 7.2 - 7.4 | Triplet (or Multiplet) | Ar-H (meta to F) | Protons on the fluorophenyl ring, showing characteristic aromatic coupling. | |
| 3.0 - 3.3 | Quartet | -CH₂-CH₃ | Methylene protons adjacent to a methyl group and the isoxazole ring. | |
| 1.3 - 1.5 | Triplet | -CH₂-CH₃ | Methyl protons adjacent to a methylene group. | |
| ¹³C | 165 - 175 | Singlet | C OOH | Carboxylic acid carbon, highly deshielded.[10] |
| 160 - 165 | Singlet | Isoxazole C5 | Carbon of the isoxazole ring attached to the ethyl group. | |
| 160 - 165 (d) | Doublet (¹JCF) | Ar-C -F | Aromatic carbon directly bonded to fluorine, showing a large coupling constant.[7] | |
| 155 - 160 | Singlet | Isoxazole C3 | Carbon of the isoxazole ring attached to the phenyl group. | |
| 128 - 132 (d) | Doublet (²JCF) | Ar-C H (ortho) | Aromatic carbons ortho to fluorine, showing smaller C-F coupling. | |
| 115 - 120 (d) | Doublet (³JCF) | Ar-C H (meta) | Aromatic carbons meta to fluorine, showing smaller C-F coupling. | |
| 125 - 130 | Singlet | Ar-C (ipso) | Aromatic carbon attached to the isoxazole ring. | |
| 110 - 115 | Singlet | Isoxazole C4 | Carbon of the isoxazole ring attached to the carboxyl group. | |
| 20 - 25 | Singlet | -C H₂-CH₃ | Ethyl group methylene carbon. | |
| 10 - 15 | Singlet | -CH₂-C H₃ | Ethyl group methyl carbon. |
| ¹⁹F | -100 to -120 | Singlet or Multiplet | Ar-F | The chemical shift is characteristic of an aryl fluoride. Coupling to ortho protons may be observed. |
3.1.2 Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[8][11]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference chemical shifts to 0.00 ppm.[8][11]
-
Data Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher field spectrometer.[12]
-
Deuterium Exchange: To confirm the acidic proton, add a drop of D₂O to the NMR tube, re-acquire the ¹H spectrum, and observe the disappearance of the broad singlet attributed to the -COOH proton.[9]
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Trustworthiness: This protocol is self-validating. The observation of all predicted signals with the correct multiplicities and integrations, coupled with the disappearance of the acid proton upon D₂O exchange, provides a high-confidence confirmation of the proposed structure.
Figure 2: Standard workflow for comprehensive NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The choice of this technique is to provide orthogonal confirmation of the key functional groups identified by NMR, specifically the carboxylic acid and the aromatic system. The presence of a very broad O-H stretch and a strong C=O stretch is a classic, unmistakable signature of a carboxylic acid.[9][13][14]
3.2.1 Predicted FTIR Absorption Bands
The vibrational frequencies are characteristic of specific bonds within the molecule.
Table 3: Predicted FTIR Data for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H[9][13] |
| ~2970 | Medium | C-H Stretch | Aliphatic (Ethyl group) |
| 1690-1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O (dimerized)[13][15] |
| 1580-1620 | Medium-Strong | C=N Stretch | Isoxazole ring |
| 1480-1600 | Medium (multiple bands) | C=C Stretch | Aromatic Ring |
| 1200-1250 | Strong | C-F Stretch | Aryl-Fluoride |
| 1100-1200 | Strong | C-O Stretch | Carboxylic Acid C-O |
3.2.2 Experimental Protocol: FTIR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for characteristic absorption bands.
Trustworthiness: The protocol's validity is confirmed by the clear observation of the expected bands. The simultaneous presence of the extremely broad O-H band and the sharp, intense C=O band provides a definitive fingerprint for the carboxylic acid moiety, corroborating the NMR data.
Figure 3: Standard workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[16] For a novel compound, confirming the molecular weight is a critical identity test. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique well-suited for polar, acidic molecules like this one, minimizing initial fragmentation and maximizing the abundance of the molecular ion. Running in negative ion mode is the logical choice to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
3.3.1 Predicted Mass Spectrum Data
Table 4: Predicted High-Resolution MS Data for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
| Ion | Mode | Calculated m/z | Observed m/z | Rationale |
|---|---|---|---|---|
| [M-H]⁻ | ESI- | 234.0572 | Expected within 5 ppm | Deprotonation of the highly acidic carboxylic acid proton. This is the primary validation of molecular weight. |
| [M+H]⁺ | ESI+ | 236.0714 | Expected within 5 ppm | Protonation, likely on the isoxazole nitrogen. |
| [M+Na]⁺ | ESI+ | 258.0533 | Expected within 5 ppm | Adduct formation with sodium ions often present as trace impurities. |
Expected Fragmentation Pattern: In tandem MS (MS/MS) experiments on the [M-H]⁻ ion, characteristic losses would be expected:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Cleavage of the Isoxazole Ring: This can lead to various smaller fragments, helping to confirm the core structure.
3.3.2 Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure purity before introduction to the mass spectrometer. A standard C18 column is appropriate.
-
Ionization: Utilize an ESI source. Acquire data in both positive and negative ion modes to observe all possible adducts and the primary [M-H]⁻ ion.
-
Mass Analysis: Perform a full scan on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion.
-
Fragmentation (MS/MS): Select the [M-H]⁻ ion (m/z 234.06) for collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural confirmation.
Trustworthiness: The protocol's integrity is validated by observing the [M-H]⁻ ion with a mass accuracy of less than 5 ppm compared to the calculated value. This provides unambiguous confirmation of the elemental composition. The fragmentation pattern must also be consistent with the proposed structure.
Figure 5: Standard workflow for UV-Vis spectroscopic analysis.
Integrated Spectroscopic Analysis
No single technique can unambiguously determine a novel structure with absolute certainty. The power of this characterization strategy lies in the integration of orthogonal data. Each piece of information acts as a check on the others, building a self-consistent and irrefutable structural assignment.
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